cis-2-Butene-1,4-Diol

Catalog No.
S568586
CAS No.
6117-80-2
M.F
C₄H₈O₂
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Butene-1,4-Diol

CAS Number

6117-80-2

Product Name

cis-2-Butene-1,4-Diol

IUPAC Name

(Z)-but-2-ene-1,4-diol

Molecular Formula

C₄H₈O₂

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-

InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N

SMILES

C(C=CCO)O

Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE

Synonyms

(Z)-2-Butene-1,4-diol; cis-2-Butene-1,4-diol ; (2Z)-2-Butene-1,4-diol; (Z)-1,4-Dihydroxy-2-butene; (Z)-2-Buten-1,4-diol; (Z)-2-Butene-1,4-diol; cis-1,4-Dihydroxy-2-butene; cis-2-Butene-1,4-diol

Canonical SMILES

C(C=CCO)O

Isomeric SMILES

C(/C=C\CO)O

Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol. It is also known by several other names, including cis-Butenediol and cis-1,4-Dihydroxy-2-butene. The compound features a double bond between the second and third carbon atoms, with hydroxyl groups attached to the first and fourth positions, giving it unique properties as an alcohol and a diol .

The compound exists in two geometric isomers: cis and trans, with cis-2-butene-1,4-diol being the more stable form due to steric factors. Its structure can be represented as follows:

text
HO OH | |H2C=C—C—C=CH2

  • Hydrogenation: This compound can undergo hydrogenation to yield butane-1,4-diol. Studies have shown that this reaction can occur over palladium catalysts under specific conditions .
  • Isomerization: The compound can also isomerize to form trans-2-butene-1,4-diol under certain conditions, which involves rearrangement of the double bond .
  • Formation of Endosulfan: It reacts with hexachlorocyclopentadiene to produce endosulfan diol, which further reacts with thionyl chloride to form endosulfan, a pesticide .

Several methods exist for synthesizing cis-2-butene-1,4-diol:

  • Hydrolysis of Butadiene Derivatives: One common method involves the hydrolysis of butadiene derivatives under acidic or basic conditions.
  • Catalytic Hydrogenation: As mentioned earlier, hydrogenation of 2-butyne or related compounds over metal catalysts such as palladium can yield cis-2-butene-1,4-diol .
  • Cross Metathesis: This method involves using ruthenium catalysts to facilitate the reaction between eugenol and cis-2-butene-1,4-diol, showcasing its utility in synthetic organic chemistry .

Cis-2-Butene-1,4-Diol has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: The compound is frequently used as a probe for studying reaction mechanisms such as hydrogenation and isomerization due to its reactivity and structural properties .
  • Production of Endosulfan: Its role in producing endosulfan highlights its importance in agricultural chemistry .

Studies involving cis-2-butene-1,4-diol often focus on its interactions during catalytic reactions. For instance:

  • Hydrogenation vs. Hydrogenolysis: Research indicates that the compound can undergo both hydrogenation and hydrogenolysis simultaneously when subjected to catalytic conditions, making it a valuable subject for understanding these complex reaction pathways .
  • Isomerization Studies: The compound has been utilized in studies aimed at elucidating the mechanisms behind isomerization processes in organic chemistry .

Cis-2-butene-1,4-diol shares similarities with several other compounds due to its structural features:

Compound NameMolecular FormulaUnique Features
Trans-2-butene-1,4-diolC₄H₈O₂Geometric isomer differing in double bond position
1,4-butanediolC₄H₁₀O₂Saturated diol without double bonds
3-butenoic acidC₄H₆O₂Contains a carboxylic acid functional group

Cis-2-butene-1,4-diol's uniqueness lies primarily in its dual hydroxyl groups positioned across a double bond, which influences its reactivity patterns compared to similar compounds. Its ability to serve as both an alcohol and a diol allows it to participate in diverse

Physical Description

Liquid

Color/Form

ALMOST COLORLESS LIQUID

XLogP3

-0.8

Boiling Point

141-149 °C AT 20 MM HG

Flash Point

128 °C (263 °F) OC

Vapor Density

3.0 (AIR= 1)

Density

1.067-1.074

Odor

ODORLESS

Melting Point

7 °C (45 °F)

UNII

ZA7VGU6SCV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-64-5
6117-80-2

Associated Chemicals

2-Butene-1,4 diol (cis);6117-80-2
2-Butene-1,4 diol (trans);821-11-4

Wikipedia

1,4-dihydroxy-2-butene
(2Z)-2-butene-1,4-diol

Methods of Manufacturing

BY REDUCTION OF 2-BUTYNE-1,4-DIOL; BY HIGH PRESSURE SYNTHESIS FROM ACETYLENE & FORMALDEHYDE.
HYDROGENATION OF 2-BUTYNE-1,4-DIOL IN THE PRESENCE OF A RANEY NICKEL CATALYST

General Manufacturing Information

Agriculture, forestry, fishing and hunting
2-Butene-1,4-diol: ACTIVE
TECHNICAL BUTENEDIOL IS PREDOMINANTLY THE CIS-ISOMER.

Dates

Modify: 2023-08-15

Explore Compound Types